Lipophilicity vs. N-Boc Analog
The target compound’s computed XLogP3-AA of -0.1 [1] indicates it is substantially more polar than its closest commercially available N-Boc analog, (1R,4S,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid, which has a computed XLogP3-AA of 1.1 [2]. This difference of 1.2 log units corresponds to a >10-fold difference in octanol-water partition coefficient, directly impacting membrane permeability predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | N-Boc-2-azabicyclo[2.2.2]octane-6-carboxylic acid (CAS 1250997-05-7): 1.1 |
| Quantified Difference | ΔXLogP = -1.2 log units (target compound is more polar) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [REFS-1, REFS-2] |
Why This Matters
For lead optimization requiring reduced lipophilicity to improve solubility or reduce off-target binding, the pivaloyl ester variant offers a measurable advantage over the widely used Boc-protected building block.
- [1] PubChem. (2024). 2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/137701856 View Source
- [2] PubChem. (2024). 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/72956448 View Source
